Methyl 5-bromobenzo[d]isoxazole-3-carboxylate
Description
Methyl 5-bromobenzo[d]isoxazole-3-carboxylate (CAS: 1123169-30-1, Molecular Formula: C₉H₆BrNO₃) is a halogenated benzisoxazole derivative widely utilized as a synthetic intermediate in medicinal chemistry and materials science. Its structure comprises a benzo[d]isoxazole core substituted with a bromine atom at the 5-position and a methyl ester group at the 3-position. This compound is typically synthesized via cyclization and esterification reactions, achieving a purity of 96% in commercial preparations .
Benzisoxazole derivatives are valued for their stability, electronic properties, and bioactivity, particularly in targeting neurological receptors (e.g., ionotropic glutamate receptors) . The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group facilitates further functionalization .
Properties
IUPAC Name |
methyl 5-bromo-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVOSGRKENYNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The precursor often involves 2,4-dioxobutanoates or dioxobutanoic acid derivatives , which serve as key intermediates. These compounds are synthesized through condensation reactions of suitable diketones with aldehydes or via oxidation of corresponding alcohols or phenols.
Formation of the Isoxazole Ring
The core isoxazole ring is typically synthesized via cyclization of α,β-dioxoesters with hydroxylamine hydrochloride, which forms the isoxazole ring through a nucleophilic addition followed by cyclodehydration (see reference,). This method is well-established for synthesizing various isoxazole derivatives.
- Reflux in ethanol or methanol
- Use of hydroxylamine hydrochloride as the cyclizing agent
- Sodium acetate as a base to facilitate cyclization
Bromination at the 5-Position
The bromine substituent at the 5-position of the isoxazole ring is introduced via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine water under controlled conditions, often at low temperatures to prevent over-bromination.
Alternatively, the bromination can be achieved on the aromatic ring prior to ring closure, depending on the synthetic route.
Esterification to Methyl Ester
The methyl ester is generally introduced via esterification of the carboxylic acid intermediate using methylating agents such as methyl iodide or dimethyl sulfate in the presence of base, or through Fischer esterification using methanol and acid catalysts.
Specific Synthetic Route Based on Literature
From 2,4-Dioxobutanoates to Isoxazole Derivatives
According to the synthesis described in, the process involves:
| Step | Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|---|
| 1 | Condensation of 2,4-dioxobutanoates | Reflux in ethanol | Hydroxylamine hydrochloride, sodium acetate | Formation of 4-dioxobutanoate derivatives |
| 2 | Cyclization to isoxazole | Reflux | Hydroxylamine hydrochloride | Formation of isoxazole core |
| 3 | Bromination at 5-position | NBS or bromine water | Controlled temperature | Brominated isoxazole |
| 4 | Esterification | Acid catalyzed or methylation | Methyl iodide or methanol | Methyl 3-carboxylate derivative |
From 4-Dioxobutanoate to Brominated Isoxazole
In the synthesis outlined in, the key steps include:
- Refluxing the precursor with hydroxylamine hydrochloride to form the isoxazole ring.
- Bromination at the 5-position using NBS in a suitable solvent like acetonitrile or DMF.
- Purification via recrystallization.
Data Table Summarizing Preparation Methods
| Step | Method | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Condensation | 2,4-dioxobutanoates + hydroxylamine hydrochloride | Ethanol | Reflux | - | Forms the isoxazole precursor |
| 2 | Cyclization | Hydroxylamine hydrochloride | Ethanol | Reflux | High | Ring closure to isoxazole |
| 3 | Bromination | NBS | Acetonitrile or DMF | 0–25°C | 80–90% | Selective bromination at 5-position |
| 4 | Esterification | Methyl iodide or methanol | - | Room temperature or reflux | 85–95% | Forms methyl ester |
Research Findings and Notes
- Reaction Monitoring: Thin-layer chromatography (TLC) and spectral techniques (NMR, IR) are employed to monitor reaction progress and confirm structure.
- Spectroscopic Confirmation: The presence of characteristic IR bands (e.g., C=N, C=C, C–O) and NMR signals (aromatic protons, methyl groups) confirm successful synthesis.
- Yield Optimization: Reflux conditions, reagent purity, and temperature control are critical for maximizing yield and selectivity, especially during bromination.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, such as carboxylic acids or aldehydes, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
The major products formed from these reactions include substituted isoxazoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-bromobenzo[d]isoxazole-3-carboxylate has shown promising results in various biological activities, including:
- Antimicrobial Activity : Isoxazole derivatives have been evaluated for their ability to inhibit microbial growth. This compound may serve as a lead compound for developing new antimicrobial agents due to its structural similarity to known active compounds.
- Anti-inflammatory Properties : Research indicates that isoxazoles can act as inhibitors of enzymes involved in inflammatory processes. This compound could potentially be modified to enhance its anti-inflammatory effects .
- Anticancer Activity : Several studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds structurally related to this compound have demonstrated selective cytotoxicity against various cancer cell lines, including ovarian and colon cancer cells .
Case Study: Anticancer Activity
In one study, researchers synthesized various isoxazoles and assessed their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications to the isoxazole structure significantly enhanced anticancer activity, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis:
- Building Block for Novel Compounds : The compound's unique structure allows it to be utilized as a building block in synthesizing more complex molecules with desired biological properties. Researchers can modify the bromine substitution or other functional groups to create analogs for further biological testing.
- Synthesis of Bioisosteres : As a bioisostere, this compound can be used to design new drugs by replacing it with other functional groups while retaining similar biological activity profiles.
Material Science Applications
The structural characteristics of this compound also open avenues in material science:
- Development of Polymers : The aromatic nature of the compound suggests potential applications in creating novel polymers with specific electronic or optical properties. Its incorporation into polymer matrices could lead to materials with enhanced performance in electronic devices or sensors.
- Liquid Crystals : Given its unique molecular structure, there is potential for this compound to be explored as a component in liquid crystal formulations, which are crucial for display technologies.
Comparative Table of Isoxazole Derivatives
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl 5-chlorobenzo[d]isoxazole-3-carboxylate | Chlorine substitution at position 5 | Antimicrobial activity |
| Methyl benzo[d]isoxazole-3-carboxylate | Lacks halogen substitution | General biological activity |
| 5-Bromo-2-methylbenzo[d]isoxazole | Methyl substitution at position 2 | Potential anticancer properties |
| This compound | Bromine at position 5 | Enhanced reactivity and biological profile |
Mechanism of Action
The mechanism by which Methyl 5-bromobenzo[d]isoxazole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score* |
|---|---|---|---|---|
| Methyl 5-bromobenzo[d]isoxazole-3-carboxylate | 1123169-30-1 | C₉H₆BrNO₃ | 5-Br, benzo[d]isoxazole core | Reference |
| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 517870-15-4 | C₁₁H₈BrNO₃ | 4-Br-phenyl, isoxazole core | 0.77 |
| Methyl 6-bromobenzo[d]isoxazole-3-carboxylate | 1123169-23-2 | C₉H₆BrNO₃ | 6-Br, benzo[d]isoxazole core | 0.75 |
| Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate | 668969-70-8 | C₁₀H₈BrNO₃ | Ethyl ester, 5-Br | - |
| Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate | 377053-86-6 | C₁₁H₈BrNO₃ | 4-Br-phenyl at C3, isoxazole core | 0.78 |
*Similarity scores based on structural and functional group alignment (0–1 scale) .
Key Observations :
- Positional Isomerism : The 5-bromo substitution on the benzo[d]isoxazole core (target compound) contrasts with 6-bromo (1123169-23-2) and phenyl-substituted analogs (e.g., 517870-15-4). Bromine placement significantly alters electronic distribution and steric hindrance, impacting reactivity in cross-coupling reactions .
- Core Structure: Benzo[d]isoxazole derivatives exhibit greater aromatic stabilization compared to non-fused isoxazoles (e.g., 517870-15-4), enhancing thermal stability .
- Ester Group : Ethyl esters (e.g., 668969-70-8) show marginally higher lipophilicity (LogP ~2.1) versus methyl esters (LogP ~1.8), influencing solubility and bioavailability .
Table: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO) |
|---|---|---|---|
| This compound | 256.06 | Not reported | High |
| Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate | 270.08 | Not reported | Moderate |
| Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate | 296.11 | 120–122 | Low |
Biological Activity
Methyl 5-bromobenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a bromine atom at the 5-position and a carboxylate ester group at the 3-position contributes to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 256.05 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Research indicates that isoxazole derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This compound has been evaluated for its potential as an anticancer agent, showing promising results in inhibiting the proliferation of various cancer cell lines .
- Enzyme Inhibition : Isoxazoles are known to inhibit key enzymes involved in cellular processes. For instance, some derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The bromine substitution may enhance selectivity towards COX-2 over COX-1 .
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimal inhibitory concentrations (MICs) were determined using standard broth dilution methods. The results are summarized in Table 1:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 15 | Bacillus subtilis |
| Control (Penicillin) | 0.5 | Bacillus subtilis |
| Methyl 5-chlorobenzo[d]isoxazole-3-carboxylate | 20 | Staphylococcus aureus |
This data indicates that this compound possesses moderate antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Anticancer Activity Evaluation
In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
| PC3 | 15.0 |
These findings suggest that this compound may act through apoptosis induction or cell cycle arrest mechanisms, warranting further investigation into its mode of action .
Q & A
Q. What are the recommended synthetic routes for Methyl 5-bromobenzo[d]isoxazole-3-carboxylate?
The synthesis typically involves cyclization of substituted benzoic acid derivatives with hydroxylamine, followed by bromination and esterification. For example, a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) can introduce the bromine substituent at the 5-position of the isoxazole ring. Reaction optimization (solvent, catalyst loading, temperature) is critical to minimize side products like dehalogenated byproducts . Key steps include:
- Cyclization : Using hydroxylamine hydrochloride and acetic acid under reflux.
- Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light.
- Esterification : Methylation via dimethyl sulfate in basic conditions.
Q. How should researchers characterize this compound?
Characterization requires a combination of spectroscopic and analytical methods:
- NMR : Look for distinctive peaks:
- ¹H NMR : δ ~3.9 ppm (singlet for methyl ester), δ ~7.5-8.2 ppm (aromatic protons from brominated benzene).
- ¹³C NMR : δ ~165 ppm (ester carbonyl), δ ~110 ppm (isoxazole C-3).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 256.0 (C₉H₆BrNO₃).
- HPLC : Purity >95% with C18 column (MeCN/H₂O gradient).
Reference spectral data from NIST Chemistry WebBook and peer-reviewed syntheses are critical for validation .
Q. What are the stability and storage recommendations for this compound?
this compound is sensitive to light and moisture. Store at -20°C in airtight containers under inert gas (N₂ or Ar) . Solubility in DMSO (30 mg/mL) allows long-term storage at -80°C for biological assays. Avoid freeze-thaw cycles to prevent decomposition .
Advanced Research Questions
Q. How can researchers address contradictions in reported yields for bromination steps?
Discrepancies in bromination efficiency (e.g., 55-75% yields) may arise from:
- Regioselectivity issues : Competing bromination at adjacent positions.
- Side reactions : Over-bromination or radical-mediated degradation.
Methodological solutions : - Use low-temperature radical inhibitors (e.g., BHT) to suppress side reactions.
- Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 3:1).
- Optimize NBS stoichiometry (1.1–1.3 equiv.) to balance reactivity and selectivity .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Q. How does this compound interact with biological targets like MAPK?
While structural analogs (e.g., Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) are reported to inhibit MAPK pathways, direct evidence for this compound is limited. Methodological approaches :
Q. What strategies mitigate decomposition during catalytic reactions?
Decomposition pathways (e.g., ester hydrolysis or dehalogenation) can be minimized by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
